(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-13-15-23(26-2)20(16-21)12-14-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZMHDNLWVKNKH-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or phase-transfer catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological studies.
Medicine: Due to its potential therapeutic effects, it is studied for the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but with a single methoxy group.
(2E)-3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure with different positions of methoxy groups.
(2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure with different positions of methoxy groups.
Uniqueness
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both 2,5-dimethoxyphenyl and biphenyl groups provides distinct properties compared to other chalcones.
Biological Activity
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in the scientific community for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Chemical Formula : C₁₇H₁₆O₃
- Molecular Weight : 272.31 g/mol
- CAS Number : 807642-57-5
Chalcones are known for their ability to undergo various chemical reactions due to the presence of the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor. This property allows them to interact with various biological targets.
The biological activity of (2E)-3-(2,5-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is primarily attributed to its ability to modulate several signaling pathways and molecular targets:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and mediators through the suppression of NF-kB signaling pathways.
- Anticancer Properties : Studies indicate that it induces apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; enhances antioxidant enzyme activity | |
| Anti-inflammatory | Suppresses NF-kB pathway; reduces cytokine production | |
| Anticancer | Induces apoptosis; activates caspases |
1. Antioxidant Activity
A study investigated the antioxidant potential of (2E)-3-(2,5-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one in vitro using DPPH and ABTS assays. Results showed significant scavenging activity, indicating its potential use as a natural antioxidant in therapeutic applications.
2. Anti-inflammatory Effects
In a model of LPS-induced inflammation in macrophages, treatment with this chalcone significantly reduced the levels of TNF-alpha and IL-6. The mechanism was linked to the inhibition of NF-kB activation, demonstrating its potential as an anti-inflammatory agent.
3. Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that (2E)-3-(2,5-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one induced apoptosis through the intrinsic pathway. The compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
